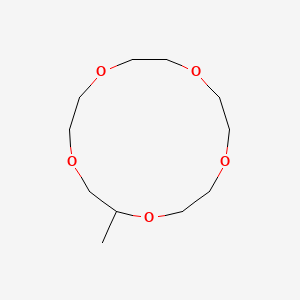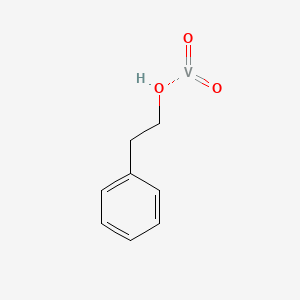
2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane is a cyclic ether compound with the molecular formula C11H22O5 It is a member of the crown ether family, which are known for their ability to form stable complexes with metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide under basic conditions to form the ether linkage . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: NaN3 in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential to transport ions across biological membranes.
Medicine: Explored for its use in drug delivery systems due to its ability to encapsulate various molecules.
Industry: Utilized in the separation of metal ions in industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating their transport or separation . This coordination can affect various molecular targets and pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane: Similar structure but without the methyl group.
2-Hydroxymethyl-15-crown-5: Contains a hydroxymethyl group instead of a methyl group.
2,2′-Bi(1,4,7,10,13-pentaoxacyclopentadecane): A dimeric form of the compound.
Uniqueness
2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to the presence of the methyl group, which can influence its chemical reactivity and complexation properties. This slight structural variation can lead to differences in its ability to form complexes with specific metal ions, making it suitable for specialized applications .
Propriétés
Numéro CAS |
68167-84-0 |
|---|---|
Formule moléculaire |
C11H22O5 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-methyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C11H22O5/c1-11-10-15-7-6-13-3-2-12-4-5-14-8-9-16-11/h11H,2-10H2,1H3 |
Clé InChI |
SAKBPRPEERBQLX-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















